molecular formula C12H15N3O4S B2476515 2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 1235082-50-4

2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2476515
CAS No.: 1235082-50-4
M. Wt: 297.33
InChI Key: JGQWPZRGXGQXSJ-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a benzenesulfonamide pharmacophore linked to a 3-methyl-1,2,4-oxadiazole moiety via a methylene bridge. The benzenesulfonamide group is a privileged structure in drug design, known for its ability to inhibit various enzymes, notably carbonic anhydrases . Research into structurally similar benzenesulfonamide-containing compounds has shown they can serve as key scaffolds for developing potent antiviral agents, such as inhibitors of the HIV-1 capsid (CA) protein . The 1,2,4-oxadiazole heterocycle is a valuable bioisostere for ester and amide functional groups, often employed to improve metabolic stability and physicochemical properties of lead compounds . This combination of features makes this compound a valuable intermediate for researchers synthesizing novel molecules to probe biological targets or develop new therapeutic candidates for conditions like infectious diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-8-4-5-10(18-3)11(6-8)20(16,17)13-7-12-14-9(2)15-19-12/h4-6,13H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQWPZRGXGQXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of a suitable benzene derivative, followed by the introduction of the methoxy and methyl groups. The oxadiazole ring can be formed through a cyclization reaction involving appropriate precursors. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial synthesis often requires stringent control of reaction parameters to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the oxadiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives, including 2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several benzenesulfonamide derivatives on HCT-116 and MCF-7 cell lines. The most active compounds induced significant apoptotic changes in these cells .
  • Enzyme Inhibition : Another research focused on the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. The derivatives showed remarkable selectivity for CA IX with IC50 values ranging from 10.93 to 25.06 nM .

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties.

Case Studies

  • Antibacterial Activity : Compounds derived from benzenesulfonamides demonstrated significant antibacterial effects against various strains, suggesting their potential as novel antimicrobial agents .
  • Biofilm Inhibition : Some derivatives were tested for their ability to prevent biofilm formation in pathogenic bacteria, which is crucial for developing new treatments against resistant strains .

Enzyme Inhibition Studies

The compound's role as an enzyme inhibitor has been a focal point of research.

Key Findings

  • Carbonic Anhydrase Inhibition : The derivatives were shown to selectively inhibit CA IX over CA II, which is essential for developing targeted cancer therapies .
  • Potential for Diabetes Management : Research has also indicated that certain benzenesulfonamide derivatives possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels in diabetic models .

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or disrupt biological pathways. The oxadiazole moiety may also contribute to its activity by interacting with nucleic acids or proteins. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound’s structural analogs differ in core scaffolds, substituents, and functional groups, leading to variations in physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups Reported Applications References
Target Compound Benzenesulfonamide 2-methoxy-5-methyl; (3-methyl-1,2,4-oxadiazol-5-yl)methyl ~350 (estimated) Sulfonamide, 1,2,4-oxadiazole Antimicrobial, enzyme inhibition
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide Benzenesulfonamide 5-chloro-2-methoxy ~322 Chlorine, methoxy Antimicrobial
Compound 45 () Benzamide [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio; 3,5-dichloro-2-pyridinylaminoethyl Not reported Thioether, oxadiazole, pyridinylaminoethyl Cancer, viral infections
5-Bromo Derivative () Benzenesulfonamide 5-bromo-2-methoxy; 3-methyl-6-hydroxybenzoxazol 385.24 Bromine, benzoxazole Not reported
3-Ethyl-6-Methoxy Derivative () Benzenesulfonamide 4-methoxy; 3-ethyl-6-methoxybenzoxazol 362.4 Ethyl, benzoxazole Not reported

Functional Group Impact on Properties

Sulfonamide vs. Benzamide Cores :
The target compound’s benzenesulfonamide core (pKa ~10) offers stronger acidity compared to benzamide derivatives, influencing solubility and protein-binding interactions . Compound 45 () uses a benzamide scaffold with a thioether-linked oxadiazole, which may reduce metabolic degradation but increase lipophilicity .

Oxadiazole vs. In contrast, the benzoxazole ring in and contains an oxygen atom, which may alter electronic distribution and reduce steric hindrance .

Substituent Effects :

  • Halogen vs. Alkyl Groups : The 5-chloro substituent in increases electronegativity and polar surface area compared to the 5-methyl group in the target compound, likely affecting membrane permeability .
  • Methoxy Positioning : The 2-methoxy group in the target compound and analogs () contributes to π-stacking interactions, while para-substituted methoxy groups (e.g., ) may disrupt planarity .

Biological Activity

2-Methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. The combination of a sulfonamide group with an oxadiazole moiety positions this compound as a candidate for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅N₃O₄S, with a molecular weight of 297.33 g/mol. The compound features a sulfonamide group linked to a benzene ring that is substituted with methoxy and methyl groups, alongside an oxadiazole ring. This structural complexity contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O₄S
Molecular Weight297.33 g/mol
CAS Number1235082-50-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group mimics natural substrates, potentially inhibiting key enzymes involved in metabolic pathways. The oxadiazole moiety may also facilitate interactions with nucleic acids or proteins, enhancing the compound's efficacy against certain diseases.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit bacterial growth effectively. A screening of substituted 1,2,4-oxadiazoles revealed that certain derivatives demonstrated potent activity against multiple bacterial strains, suggesting that this compound may share similar properties .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been well-documented. These compounds have shown inhibitory effects against various cancer cell lines. For example, one study reported that related compounds exhibited IC50 values ranging from 10 to 30 µM against human cancer cell lines such as U251 (glioblastoma) and WM793 (melanoma) . The presence of the oxadiazole ring is believed to enhance the antiproliferative activity by disrupting cellular processes critical for cancer cell survival.

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of oxadiazole-sulfonamide-based compounds found that specific substitutions significantly influenced their biological activities. For example:

  • Compound OX7 : Demonstrated remarkable antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Compound OX11 : Showed promising results in inhibiting certain cancer cell lines with an IC50 value comparable to standard chemotherapeutics.

These findings highlight the importance of structural modifications in enhancing the biological efficacy of compounds derived from this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide, and how are intermediates stabilized?

  • Methodological Answer : The synthesis of structurally analogous sulfonamides typically involves multi-step routes, including sulfonylation of amines, coupling reactions, and heterocyclic ring formation. For example, similar compounds require temperature-controlled acylation (0–5°C) and inert atmospheres to prevent side reactions . Stabilization of intermediates like sulfonyl chlorides may involve low-temperature storage or immediate use in subsequent steps. Purity is ensured via column chromatography or recrystallization (e.g., using ethanol or acetonitrile) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming substituent positions and electronic environments (e.g., methoxy, oxadiazole, and sulfonamide groups). Coupling constants in 1H^{1}\text{H} NMR help distinguish between regioisomers .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for sulfonamide derivatives .
  • TLC Monitoring : Rf values (e.g., 0.43–0.78) track reaction progress and confirm product homogeneity .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and steric effects of substituents in this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, including charge distribution on the oxadiazole ring and sulfonamide group. These studies predict reactivity toward nucleophiles or electrophiles and guide synthetic modifications. For instance, exact-exchange terms in DFT improve thermochemical accuracy (average deviation: ±2.4 kcal/mol for atomization energies) . Applications include optimizing reaction pathways for derivatives with enhanced bioactivity.

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. To address this:

  • Reproducibility Checks : Replicate assays under standardized protocols (e.g., IC50 determinations with triplicate measurements).
  • Structural Validation : Confirm batch purity via HPLC and NMR to rule out degradation products .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. What strategies are employed to study the mechanism of action of sulfonamide-containing compounds in biological systems?

  • Methodological Answer :

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like NLRP3 inflammasome or enzymes. For example, benzenesulfonamide derivatives show inhibitory activity via sulfonamide-enzyme hydrogen bonding .
  • In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) quantify interactions with receptors. Biochemical assays measure enzyme inhibition constants (KiK_i) .
  • SAR Studies : Modifying substituents (e.g., methoxy vs. ethoxy groups) evaluates their impact on potency and selectivity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacological profiles?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents at the oxadiazole (e.g., methyl vs. cycloheptyl) or benzene ring (e.g., chloro vs. methoxy) to assess steric/electronic effects. For example, bulkier groups may enhance target selectivity .
  • Activity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity data .
  • In Silico ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., blood-brain barrier penetration) early in development .

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